molecular formula C18H23N5O3S B12742639 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- CAS No. 86523-78-6

1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)-

Cat. No.: B12742639
CAS No.: 86523-78-6
M. Wt: 389.5 g/mol
InChI Key: JITYQIKVBGLDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is a complex organic compound that features a piperazine ring, a propanamide group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Propanamide Group: This step involves the reaction of the piperazine derivative with acryloyl chloride in the presence of a base.

    Attachment of the Pyridine Ring: The final step includes the coupling of the intermediate with 2-bromopyridine under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(3-pyridinyl)-
  • 1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(4-pyridinyl)-

Uniqueness

1-Piperazinepropanamide, N-(4-(aminosulfonyl)phenyl)-4-(2-pyridinyl)- is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Properties

CAS No.

86523-78-6

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C18H23N5O3S/c19-27(25,26)16-6-4-15(5-7-16)21-18(24)8-10-22-11-13-23(14-12-22)17-3-1-2-9-20-17/h1-7,9H,8,10-14H2,(H,21,24)(H2,19,25,26)

InChI Key

JITYQIKVBGLDGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.